Isopropyl 4'-amino-[1,1'-biphenyl]-3-carboxylate
Overview
Description
Isopropyl 4’-amino-[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This particular compound features an isopropyl ester group at the 3-position and an amino group at the 4’-position of the biphenyl structure. Biphenyl derivatives are widely studied due to their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4’-amino-[1,1’-biphenyl]-3-carboxylate typically involves several steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized using various coupling reactions such as the Suzuki-Miyaura cross-coupling reaction.
Introduction of Functional Groups: The amino group can be introduced via nitration followed by reduction.
Industrial Production Methods
Industrial production of biphenyl derivatives often employs scalable and efficient synthetic routes. The Suzuki-Miyaura cross-coupling reaction is favored due to its mild reaction conditions and high yields. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4’-amino-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of nitro groups can yield amino derivatives .
Scientific Research Applications
Isopropyl 4’-amino-[1,1’-biphenyl]-3-carboxylate has several scientific research applications:
Medicinal Chemistry: Biphenyl derivatives are used as building blocks for the synthesis of pharmaceuticals with anti-inflammatory, antibacterial, and anticancer properties.
Materials Science: These compounds are used in the development of organic light-emitting diodes (OLEDs) and liquid crystals.
Organic Synthesis: Biphenyl derivatives serve as intermediates in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of isopropyl 4’-amino-[1,1’-biphenyl]-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, modulating their activity. The biphenyl core can facilitate interactions with hydrophobic pockets in proteins, while the amino and ester groups can form hydrogen bonds and other interactions .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: The parent compound with two benzene rings connected by a single bond.
4-Amino-[1,1’-biphenyl]-3-carboxylate: Similar structure but without the isopropyl ester group.
Isopropyl 4’-amino-[1,1’-biphenyl]-4-carboxylate: Similar structure but with the carboxylate group at the 4-position instead of the 3-position.
Uniqueness
Isopropyl 4’-amino-[1,1’-biphenyl]-3-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both an amino group and an ester group allows for diverse chemical modifications and applications .
Properties
IUPAC Name |
propan-2-yl 3-(4-aminophenyl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11(2)19-16(18)14-5-3-4-13(10-14)12-6-8-15(17)9-7-12/h3-11H,17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKYJGXTSUUQPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401226083 | |
Record name | 1-Methylethyl 4′-amino[1,1′-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401226083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728918-85-2 | |
Record name | 1-Methylethyl 4′-amino[1,1′-biphenyl]-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=728918-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylethyl 4′-amino[1,1′-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401226083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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